molecular formula C7H18Si2 B3045655 Disilane, 1-ethenyl-1,1,2,2,2-pentamethyl- CAS No. 1112-06-7

Disilane, 1-ethenyl-1,1,2,2,2-pentamethyl-

Cat. No.: B3045655
CAS No.: 1112-06-7
M. Wt: 158.39 g/mol
InChI Key: CRHCLBDFINIOGN-UHFFFAOYSA-N
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Description

Disilane, 1-ethenyl-1,1,2,2,2-pentamethyl- is an organosilicon compound with the molecular formula C7H18Si2 and a molecular weight of 158.39 g/mol . This compound is characterized by the presence of a vinyl group (ethenyl) attached to a disilane backbone, which is further substituted with five methyl groups. It is a colorless liquid with a distinct chemical structure that makes it useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Disilane, 1-ethenyl-1,1,2,2,2-pentamethyl- typically involves the reaction of vinylsilane with chlorosilanes under controlled conditions. One common method is the hydrosilylation reaction, where vinylsilane reacts with chlorosilanes in the presence of a platinum catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions. The reaction temperature is usually maintained between 50°C and 100°C to ensure optimal yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of Disilane, 1-ethenyl-1,1,2,2,2-pentamethyl- is scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and flow rates, ensuring consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, further enhances the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Disilane, 1-ethenyl-1,1,2,2,2-pentamethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols and siloxanes.

    Reduction: Reduction reactions can convert the vinyl group to an ethyl group.

    Substitution: The vinyl group can undergo substitution reactions with halogens or other nucleophiles.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Disilane, 1-ethenyl-1,1,2,2,2-pentamethyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Disilane, 1-ethenyl-1,1,2,2,2-pentamethyl- involves its ability to undergo various chemical transformations due to the presence of reactive vinyl and methyl groups. These groups facilitate interactions with other molecules, leading to the formation of new chemical bonds and products. The compound’s molecular targets and pathways depend on the specific reaction and application, such as binding to metal catalysts in hydrosilylation reactions or interacting with biological molecules in medical applications .

Comparison with Similar Compounds

Disilane, 1-ethenyl-1,1,2,2,2-pentamethyl- can be compared with other organosilicon compounds, such as:

    Trimethylsilane: Lacks the vinyl group, making it less reactive in certain applications.

    Vinyltrimethylsilane: Similar structure but with fewer methyl groups, affecting its physical and chemical properties.

    Hexamethyldisilane: Contains only methyl groups, resulting in different reactivity and applications.

The uniqueness of Disilane, 1-ethenyl-1,1,2,2,2-pentamethyl- lies in its combination of a vinyl group with multiple methyl groups, providing a balance of reactivity and stability that is advantageous in various scientific and industrial contexts .

Properties

IUPAC Name

ethenyl-dimethyl-trimethylsilylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18Si2/c1-7-9(5,6)8(2,3)4/h7H,1H2,2-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRHCLBDFINIOGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)[Si](C)(C)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Si2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70149536
Record name Disilane, 1-ethenyl-1,1,2,2,2-pentamethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70149536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1112-06-7
Record name 1-Ethenyl-1,1,2,2,2-pentamethyldisilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1112-06-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Disilane, 1-ethenyl-1,1,2,2,2-pentamethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001112067
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Disilane, 1-ethenyl-1,1,2,2,2-pentamethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70149536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Disilane, 1-ethenyl-1,1,2,2,2-pentamethyl-
Reactant of Route 2
Disilane, 1-ethenyl-1,1,2,2,2-pentamethyl-
Reactant of Route 3
Disilane, 1-ethenyl-1,1,2,2,2-pentamethyl-
Reactant of Route 4
Disilane, 1-ethenyl-1,1,2,2,2-pentamethyl-
Reactant of Route 5
Disilane, 1-ethenyl-1,1,2,2,2-pentamethyl-

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